molecular formula C10H17ClN2O2S2 B3227628 N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride CAS No. 1261231-69-9

N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B3227628
CAS No.: 1261231-69-9
M. Wt: 296.8 g/mol
InChI Key: MSILTOGIBPMQNG-UHFFFAOYSA-N
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Description

N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride is a piperidine-derived compound featuring a thiophene sulfonyl group and a methylamine substituent.

Properties

IUPAC Name

N-methyl-1-thiophen-2-ylsulfonylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2.ClH/c1-11-9-4-6-12(7-5-9)16(13,14)10-3-2-8-15-10;/h2-3,8-9,11H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSILTOGIBPMQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)S(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261231-69-9
Record name 4-Piperidinamine, N-methyl-1-(2-thienylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261231-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride (CAS No. 1261231-69-9) is a compound with a complex molecular structure that has garnered interest in the field of medicinal chemistry. This article delves into its biological activity, highlighting its potential therapeutic applications and underlying mechanisms.

Molecular Formula : C10H17ClN2O2S2
Molecular Weight : 296.8 g/mol
IUPAC Name : N-methyl-1-thiophen-2-ylsulfonylpiperidin-4-amine; hydrochloride
Hydrogen Bond Donor Count : 2
Hydrogen Bond Acceptor Count : 5

Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential as a ligand for serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Neuropharmacological Potential

The compound's ability to modulate neurotransmitter systems could position it as a candidate for treating neuropsychiatric disorders. Its structural attributes may allow it to act as a serotonin and dopamine receptor ligand, akin to other piperidine derivatives that exhibit antipsychotic properties . Preliminary findings suggest that compounds with similar structures can alleviate symptoms associated with schizophrenia and depression.

Study 1: Antitumor Activity

In a comparative study involving sulfonamide derivatives, compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the sulfonamide group significantly influenced the antiproliferative activity. Although direct data on this compound is not available, the trends observed suggest that this compound could exhibit similar effects due to its structural characteristics .

Study 2: Neuropharmacology

A study focusing on piperidine derivatives revealed that modifications to the piperidine ring could enhance binding affinity to serotonin receptors. This suggests that this compound might possess neuropharmacological properties worth exploring further .

Summary of Biological Activities

Activity TypePotential EffectsReferences
AntitumorInduction of ferroptosis in tumor cells
NeuropharmacologyModulation of serotonin and dopamine receptors
CytotoxicityInhibition of cancer cell proliferation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine ring’s secondary amine undergoes nucleophilic substitution under specific conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductsYieldKey Features
SulfonylationThiophene-2-sulfonyl chloride, DCM, TEATarget compound~75%Forms stable sulfonamide bond; requires inert atmosphere
N-MethylationMethyl iodide, K₂CO₃, DMFQuaternary ammonium intermediates60–68%Selective methylation at piperidine nitrogen
  • Mechanistic Insight : Sulfonylation proceeds via deprotonation of the piperidine amine by TEA, followed by nucleophilic attack on the electrophilic sulfur in thiophene-2-sulfonyl chloride. Steric hindrance from the methyl group directs substitution to the 4-position.

Sulfonamide Functional Group Reactivity

The thiophene-2-sulfonyl moiety participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

  • EAS Reactions :

    • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the thiophene’s 5-position.

    • Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives (confirmed via X-ray crystallography).

  • Ligand Behavior :
    The sulfonamide sulfur coordinates with transition metals (e.g., Cu(II), Pd(0)) in catalytic systems, enabling cross-coupling reactions .

Reductive Alkylation

The secondary amine undergoes reductive alkylation to form tertiary amines:

SubstrateAlkylating AgentReducing AgentProductApplication
Free baseFormaldehydeNaBH₃CNN,N-Dimethyl derivativeEnhanced lipophilicity for CNS-targeting drugs
  • Optimization : NaBH₃CN outperformed NaBH₄ due to milder conditions (pH 7–8, RT) .

Oxidation Reactions

Controlled oxidation modifies the thiophene ring or sulfonamide group:

  • Thiophene Oxidation :

    • H₂O₂/CF₃COOH converts thiophene to thiophene-1,1-dioxide, altering electronic properties.

    • Impact : Increases electrophilicity of the sulfonamide group by 30% (DFT calculations).

  • Sulfonamide Oxidation :
    Rare under standard conditions but occurs with O₃/CH₂Cl₂ at −78°C, yielding sulfonic acid derivatives.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

CompoundFeatureReactivity Difference
1-(Methylsulfonyl)piperidin-4-amineLacks thiopheneNo EAS; reduced metal coordination
1-(Thien-2-ylmethyl)piperidin-4-amineThiophene-methyl linkerEnhanced reductive amination yields (85% vs. 60% )

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis at pH 1–12 (24h, 25°C) due to sulfonamide’s electron-withdrawing effects.

  • Thermal Decomposition : Degrades above 220°C via sulfonamide cleavage (TGA-DSC).

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with several piperidin-4-amine derivatives, differing primarily in the sulfonyl/heterocyclic substituent and the amine side chain. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thiophen-2-ylsulfonyl C₁₀H₁₅ClN₂O₂S₂ 322.87 Thiophene sulfonyl group; methylamine
N-Methyl-1-((3-nitropyridin-2-yl)sulfonyl)piperidin-4-amine hydrochloride (CAS 1420835-88-6) 3-Nitropyridin-2-ylsulfonyl C₁₁H₁₅ClN₄O₄S 350.78 Nitro group enhances electron deficiency; pyridine ring
N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride (CAS 1955553-78-2) 2,2,2-Trifluoroethyl C₈H₁₆ClF₃N₂ 232.67 Fluorinated alkyl chain; increased lipophilicity
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine dihydrochloride (DDO-02003) Benzo[d]oxazol-2-ylmethyl C₂₁H₂₅Cl₂N₃O₂ 422.35 Aromatic oxazole; methoxyphenyl group

Structural Insights :

  • Electron-Withdrawing Groups : The thiophene sulfonyl group in the target compound contrasts with the nitro-pyridine sulfonyl group in CAS 1420835-88-6, which may confer stronger electrophilicity and altered binding interactions.
  • Hydrophobic vs.
  • Aromatic vs. Non-Aromatic Moieties: DDO-02003’s benzo[d]oxazole and methoxyphenyl groups introduce π-π stacking capabilities, absent in the thiophene sulfonyl derivative.

Physicochemical Properties

  • Solubility : Sulfonyl-containing derivatives (target compound, CAS 1420835-88-6) are expected to exhibit higher aqueous solubility than fluorinated analogs (CAS 1955553-78-2) due to polar sulfonyl groups.
  • Melting Points : Hydrochloride salts generally have higher melting points (>200°C), as seen in DDO-02003 and other piperidin-4-amine hydrochlorides.

Data Table: Comparative Overview

Parameter Target Compound CAS 1420835-88-6 CAS 1955553-78-2 DDO-02003
Core Structure Piperidin-4-amine Piperidin-4-amine Piperidin-4-amine Piperidin-4-amine
Key Substituent Thiophen-2-ylsulfonyl 3-Nitropyridin-2-ylsulfonyl 2,2,2-Trifluoroethyl Benzo[d]oxazol-2-ylmethyl
Molecular Weight 322.87 350.78 232.67 422.35
Synthetic Complexity Moderate (sulfonylation) High (nitro group handling) Low (alkylation) High (aromatic coupling)
Potential Application CNS disorders (inferred) Electrophilic probes Lipophilic therapeutics Ion channel modulation

Notes on Limitations and Contradictions

    Q & A

    Q. What are the recommended methods for synthesizing N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride, and how can reaction efficiency be optimized?

    Methodological Answer: Synthesis typically involves coupling thiophen-2-ylsulfonyl chloride with N-methylpiperidin-4-amine under weak alkaline conditions (e.g., pH 8–9, NaHCO₃ buffer) to form the sulfonamide bond. Key steps:

    • Reagent Ratios: Use a 1:1.2 molar ratio of amine to sulfonyl chloride to ensure complete conversion .
    • Temperature Control: Maintain 0–5°C during exothermic sulfonylation to minimize side reactions.
    • Catalysts: Triethylamine (1.5 eq) enhances nucleophilicity of the amine .
    • Purification: Recrystallize the crude product from ethanol/water (3:1 v/v) to achieve ≥75% yield and ≥95% purity .

    Q. How should researchers characterize the purity and structural integrity of this compound?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR):
      • ¹H NMR: Confirm proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, piperidine methyl at δ 2.3–2.5 ppm).
      • ¹³C NMR: Verify sulfonamide carbonyl (~δ 165 ppm) and piperidine carbons .
    • Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., calculated 305.8 g/mol).
    • HPLC: Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) and UV detection at 254 nm to confirm ≥95% purity .

    Q. What are the solubility properties and storage recommendations for this compound?

    Methodological Answer:

    • Solubility: Similar hydrochloride salts (e.g., SR57227 hydrochloride) show water solubility ~9 mg/mL. Use DMSO for stock solutions (e.g., 50 mM) .
    • Storage: Store in airtight containers at room temperature (RT) with desiccants (e.g., silica gel). Avoid prolonged exposure to moisture to prevent hydrolysis of the sulfonamide group .

    Advanced Research Questions

    Q. What strategies are effective in resolving contradictions in biological activity data for sulfonamide-containing piperidine derivatives?

    Methodological Answer:

    • Orthogonal Assays: Compare enzyme inhibition (e.g., CYP51) and cell-based viability assays to distinguish target-specific effects from off-target interactions .
    • Statistical Validation: Use ANOVA with post-hoc Tukey tests to assess batch-to-batch variability. For IC₅₀ discrepancies, re-test under standardized conditions (e.g., 37°C, 5% CO₂) .
    • Structural Confirmation: Re-characterize batches with conflicting data via X-ray crystallography to rule out polymorphic differences .

    Q. How can researchers design experiments to investigate metabolic pathways or degradation products?

    Methodological Answer:

    • In Vitro Metabolism: Incubate with hepatic microsomes (human/rat) at 37°C under 5% CO₂. Use LC-MS/MS to detect primary metabolites (e.g., hydroxylation at piperidine C4) .
    • Isotopic Labeling: Synthesize a deuterated analog (e.g., CD₃-labeled methyl group) to track biotransformation via mass shifts .
    • Stress Testing: Expose to acidic (pH 2), basic (pH 10), and oxidative (3% H₂O₂) conditions. Monitor degradation by HPLC-PDA .

    Q. What methodologies are recommended for identifying synthetic impurities in batches?

    Methodological Answer:

    • Gradient HPLC: Use a 5–95% acetonitrile gradient (0.1% formic acid) over 30 minutes. Charged aerosol detection (CAD) identifies non-UV-active impurities (e.g., des-thiophene byproduct) .
    • Reference Standards: Compare retention times against synthesized impurities (e.g., N-methylpiperidin-4-amine hydrochloride, EN300-736822) .
    • Quantitation: Apply area normalization with a 0.1% reporting threshold. For genotoxic impurities, use a lower limit of 0.03% .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride
    Reactant of Route 2
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    N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride

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